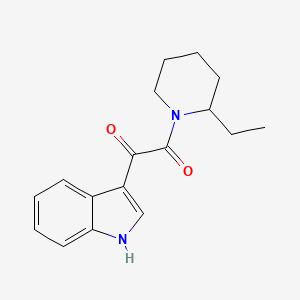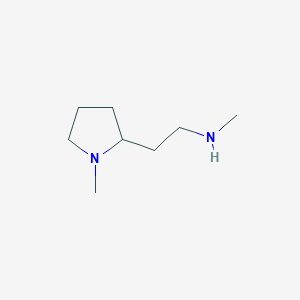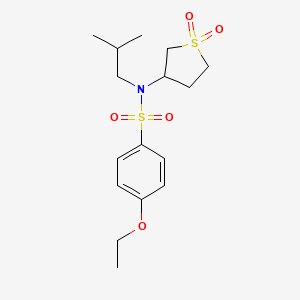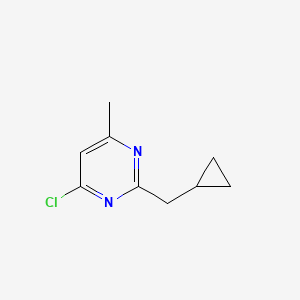![molecular formula C7H7N3O B2402393 (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol CAS No. 1785566-87-1](/img/structure/B2402393.png)
(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[4,3-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
Pyrazolo[4,3-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [4,3-b], [3,4-b], [3,4-c], [4,3-c], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[4,3-b]pyridines .Chemical Reactions Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[4,3-b]pyridine derivatives were synthesized .Physical And Chemical Properties Analysis
Chemsrc provides (1H-Pyrazolo[4,3-b]pyridin-3-yl)methanol (CAS#:1785566-87-1) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc .Applications De Recherche Scientifique
Structural Diversity
The substituents present at specific positions significantly impact the properties of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol. Investigating the diversity of substituents at positions N1, C3, C4, C5, and C6 provides insights into structure-activity relationships. Researchers explore how modifications affect solubility, stability, and interactions with biological targets.
a. Anticancer Agents: Researchers investigate derivatives of this compound as potential anticancer agents. By modifying the substituents, they aim to enhance cytotoxicity, selectivity, and drug-like properties. In vitro and in vivo studies assess their impact on cancer cell growth, apoptosis, and metastasis inhibition.
b. Anti-inflammatory Properties: (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol derivatives exhibit anti-inflammatory effects. They may target specific pathways, such as NF-κB or COX-2, to mitigate inflammation. Understanding their mechanisms of action aids in drug development for inflammatory diseases.
c. Neuroprotection: Interest lies in the neuroprotective potential of these compounds. Researchers explore their ability to modulate neurotransmitter receptors, prevent oxidative stress, and enhance neuronal survival. Applications extend to neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases.
d. Antimicrobial Agents: Derivatives of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol may exhibit antimicrobial activity. Investigations focus on their efficacy against bacteria, fungi, and parasites. Structural modifications optimize potency and minimize toxicity.
e. Enzyme Inhibitors: Researchers study these compounds as enzyme inhibitors. For instance, they may target kinases, proteases, or other key enzymes involved in disease pathways. Rational design and optimization lead to potential therapeutic agents.
f. Other Applications: Beyond the mentioned fields, (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol derivatives find applications in cardiovascular diseases, metabolic disorders, and more. Their versatility makes them valuable tools for drug discovery.
Propriétés
IUPAC Name |
2H-pyrazolo[4,3-b]pyridin-3-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-3,11H,4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJESDKPPONGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)
![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)


![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)

![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)

